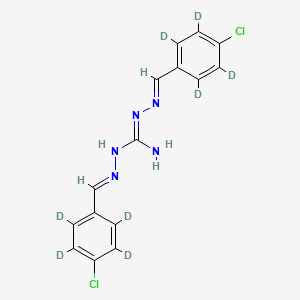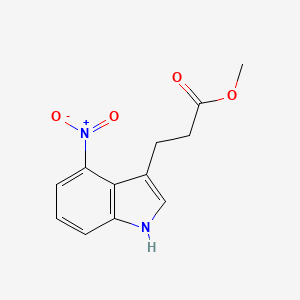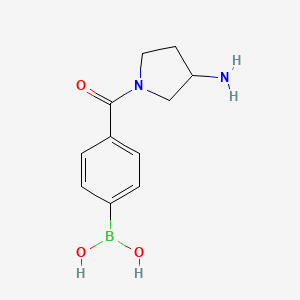
4-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile is a chemical compound that features a benzonitrile group substituted with a 5-bromo-2-formyl-imidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile and subsequent cyclization to form the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile can undergo several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromo group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(5-Bromo-2-carboxy-4-imidazolyl)benzonitrile.
Reduction: 4-(5-Bromo-2-formyl-4-imidazolyl)benzylamine.
Substitution: 4-(5-Azido-2-formyl-4-imidazolyl)benzonitrile or 4-(5-Mercapto-2-formyl-4-imidazolyl)benzonitrile.
Wissenschaftliche Forschungsanwendungen
4-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 4-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(5-Bromo-2-methoxy-1H-imidazol-1-yl)benzonitrile: Similar structure but with a methoxy group instead of a formyl group.
4-Formylbenzonitrile: Lacks the imidazole ring but contains the formyl and nitrile groups.
Uniqueness
4-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile is unique due to the presence of both the bromo and formyl groups on the imidazole ring, which can significantly influence its reactivity and binding properties in various applications.
Eigenschaften
Molekularformel |
C11H6BrN3O |
|---|---|
Molekulargewicht |
276.09 g/mol |
IUPAC-Name |
4-(5-bromo-2-formyl-1H-imidazol-4-yl)benzonitrile |
InChI |
InChI=1S/C11H6BrN3O/c12-11-10(14-9(6-16)15-11)8-3-1-7(5-13)2-4-8/h1-4,6H,(H,14,15) |
InChI-Schlüssel |
NSXJZLFBWALIQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C2=C(NC(=N2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[7-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B13707047.png)
![1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine Dihydrochloride](/img/structure/B13707057.png)

![2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B13707073.png)
![5-Fluoro-2-[4-(4-nitrophenyl)-1-piperazinyl]pyrimidine](/img/structure/B13707075.png)





![2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one](/img/structure/B13707110.png)
![Ethyl 5-[4-(Difluoromethoxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13707115.png)


